molecular formula C18H17F3N4O3 B2729069 (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(trifluoromethoxy)phenyl)methanone CAS No. 2034273-53-3

(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(trifluoromethoxy)phenyl)methanone

Cat. No.: B2729069
CAS No.: 2034273-53-3
M. Wt: 394.354
InChI Key: COAKUQNSHYZEBR-UHFFFAOYSA-N
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Description

The compound (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(trifluoromethoxy)phenyl)methanone is a derivative of the 7H-Pyrrolo[2,3-d]pyrimidine class . These derivatives have been studied for their potential as antitubercular agents .


Synthesis Analysis

The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine derivatives involves the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring . A study describes the synthesis and structure-activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives .


Molecular Structure Analysis

The molecular structure of 7H-Pyrrolo[2,3-d]pyrimidine derivatives, including This compound, is characterized by a pyrrolopyrimidine core structure .


Chemical Reactions Analysis

The structure-activity relationships (SAR) of these compounds reveal that the 3-halo (meta; C-3) and 2-halo (ortho; C-2) substituted phenyl derivatives showed slightly improved anti-tubercular activity than the 4-halo (para; C-4) substituted derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The most potent derivative in one study had a ClogP value less than 4 and a molecular weight less than 400, suggesting it is likely to maintain drug-likeness during lead optimization .

Scientific Research Applications

Imaging Agents for Parkinson's Disease

Research led by Min Wang et al. (2017) focused on the synthesis of a PET agent, [11C]HG-10-102-01, for imaging LRRK2 enzyme activity in Parkinson's disease. This compound, related in structure to the one , showcases the importance of morpholino-pyrrolopyrimidinyl phenyl methanones in the development of diagnostic tools for neurodegenerative diseases. The synthesis involved a series of chemical reactions yielding a compound with high radiochemical purity and specific activity, demonstrating the compound's potential as a PET imaging agent for Parkinson's research (Wang et al., 2017).

Antitumor Activity

Zhi-hua Tang and W. Fu (2018) synthesized a derivative, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, and tested its antitumor activity. This study highlights the potential of morpholino-pyrrolopyrimidinyl phenyl methanones in cancer therapy, showing distinct inhibition on the proliferation of various cancer cell lines, including A549, BGC-823, and HepG-2. The research underscores the significance of such compounds in developing new anticancer drugs (Tang & Fu, 2018).

Synthetic Methodologies in Organic Chemistry

A study by R. Zaki, S. M. Radwan, and A. El-Dean (2017) elaborated on the synthesis of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, involving morpholino-pyrrolopyrimidinyl phenyl methanones. This research contributes to the field of organic chemistry by providing new synthetic routes and characterizations of complex organic molecules, potentially useful in various chemical and pharmaceutical applications (Zaki, Radwan, & El-Dean, 2017).

Future Directions

The future directions for the research on (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(trifluoromethoxy)phenyl)methanone and related compounds could involve further exploration of their potential as antitubercular agents . Additionally, more studies could be conducted to understand their mechanism of action and to optimize their physical and chemical properties for drug development .

Biochemical Analysis

Biochemical Properties

The compound (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(trifluoromethoxy)phenyl)methanone has been found to interact with various enzymes and proteins. For instance, it exhibits inhibitory activity against at least one kinase selected from the group consisting of Akt kinase, Rsk kinase, and S6K kinase . The nature of these interactions involves the compound binding to the active site of these enzymes, thereby inhibiting their activity.

Cellular Effects

In terms of cellular effects, this compound has been found to have a cell proliferation inhibiting effect . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it inhibits the activity of certain kinases, which play crucial roles in cell signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a competitive inhibitor, binding to the active site of certain kinases and preventing their normal substrates from binding .

Properties

IUPAC Name

(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O3/c19-18(20,21)28-14-3-1-12(2-4-14)16(26)25-10-13-9-22-17(23-15(13)11-25)24-5-7-27-8-6-24/h1-4,9H,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAKUQNSHYZEBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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